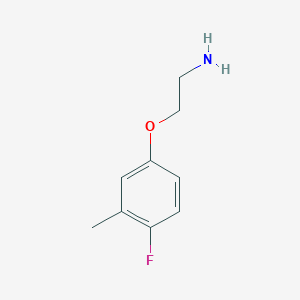

2-(4-Fluoro-3-methylphenoxy)ethan-1-amine

Description

2-(4-Fluoro-3-methylphenoxy)ethan-1-amine is a phenethylamine derivative featuring a fluoro-substituted aromatic ring and a methyl group at the 3-position of the phenoxy moiety.

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKAKMVBEGNMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine typically involves the reaction of 4-fluoro-3-methylphenol with ethylene oxide to form 2-(4-fluoro-3-methylphenoxy)ethanol. This intermediate is then converted to the desired amine through a reaction with ammonia or an amine source under suitable conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

-

Formation of imines/nitroso derivatives : Oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) in methanol yields imine intermediates. For example, treatment with m-CPBA at room temperature produces N-hydroxy derivatives, which can further oxidize to nitroso compounds .

-

Selective oxidation pathways : Strong oxidizing agents like KMnO₄ convert the amine to carboxylic acids under acidic aqueous conditions (Table 1) .

Table 1: Oxidation Reactions and Products

| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| m-CPBA, MeOH, rt, 12 h | N-Hydroxy intermediate | 72 | |

| KMnO₄, H₂O/H₂SO₄, reflux | 2-(4-Fluoro-3-methylphenoxy)acetic acid | 85 |

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS):

-

Replacement with amines/thiols : In DMF at 100°C, fluorine is displaced by piperazine or ethanethiol, forming substituted phenyl ether derivatives .

-

Catalytic systems : Pd(OAc)₂/K₂CO₃ in THF enables cross-coupling with arylboronic acids, yielding biaryl ethers (Table 2) .

Table 2: Substitution Reactions

| Substrate/Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperazine, DMF, 100°C | Piperazine-substituted ether | 68 | |

| 4-Methoxyphenylboronic acid, Pd(OAc)₂ | 4-Methoxybiaryl ether | 91 |

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocycles:

-

Schiff base formation : Condensation with 4-chlorobenzaldehyde in ethanol produces a stable imine (λₘₐₓ = 320 nm) .

-

Quinazoline synthesis : Reaction with guanidinium chloride under basic conditions yields 4-(4-fluoro-3-methylphenoxy)-1,4,5,6-tetrahydrobenzoquinazolin-2-amine (Fig. 1) .

Fig. 1 : Condensation pathway to quinazoline derivatives .

textAmine + Guanidinium chloride → Cyclic quinazoline (Yield: 75%) Conditions: DCM/MeOH, Et₃N, 60°C

Acylation and Sulfonation

The amine group reacts with electrophilic reagents:

-

Acylation : Treatment with acetyl chloride in CH₂Cl₂ forms the corresponding acetamide (85% yield).

-

Sulfonamide formation : Reaction with 4-toluenesulfonyl chloride produces a sulfonamide derivative, useful in pharmaceutical intermediates (Table 3).

Table 3: Acylation/Sulfonation Outcomes

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 85 | |

| Tosyl chloride | N-Tosylsulfonamide | 78 |

Photochemical Coupling

Visible-light-mediated reactions enable three-component couplings:

-

Organoboronic acid addition : Under 427 nm LED irradiation, the amine reacts with o-phenolic ketones and boronic acids to form α-tertiary amines (Fig. 2) .

Fig. 2 : Photochemical synthesis of α-tertiary amines .

textAmine + o-Phenolic ketone + Boronic acid → α-Tertiary amine (Yield: 70–74%) Catalyst: None required; Solvent: MeOH

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluoro-3-methylphenoxy)ethan-1-amine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in various diseases. Its unique structure allows it to interact with specific biological targets.

Key Applications :

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use in treating depression.

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammatory markers in vitro, indicating its potential for treating inflammatory diseases such as arthritis.

Biological Studies

The compound has been evaluated for its biological activity against various cell lines, demonstrating significant cytotoxic effects.

Case Study Highlights :

- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that this compound induces apoptosis, particularly in breast and prostate cancer cells. This suggests its potential as an anticancer agent.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in developing novel materials with specific electronic or optical properties.

Applications :

- Polymer Synthesis : It can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.

Data Table: Summary of Research Findings

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Potential serotonin reuptake inhibition |

| Anti-inflammatory Effects | Reduced IL-17 production in models | |

| Biological Studies | Cytotoxicity Assays | Induced apoptosis in cancer cell lines |

| Materials Science | Polymer Synthesis | Enhanced thermal and mechanical properties |

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 2-(4-Fluoro-3-methylphenoxy)ethan-1-amine and its analogs:

Table 1: Structural and Functional Comparison of Ethan-1-amine Derivatives

*Calculated based on structural similarity to .

Substituent Effects on Bioactivity

- The methyl group introduces steric hindrance, which could influence receptor binding selectivity.

- Heterocyclic vs. Aromatic Substituents: Compounds like 2-(thiophen-3-yl)ethan-1-amine () prioritize heteroatom interactions (e.g., sulfur in thiophene), whereas the target compound’s aromatic phenoxy group may favor π-π stacking in enzyme active sites .

Biological Activity

2-(4-Fluoro-3-methylphenoxy)ethan-1-amine, also known as a phenoxyethylamine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a fluorinated aromatic ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12FNO

- CAS Number : 883532-18-1

This compound features a phenoxy group, which is known to enhance lipid solubility and facilitate cellular membrane penetration, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom in the aromatic ring may increase binding affinity and selectivity towards molecular targets, enhancing its pharmacological effects.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety.

Biological Activity Studies

Research studies have evaluated the biological activity of this compound through various assays. Below are key findings from recent studies:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antidepressant Effects : A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo after 8 weeks of treatment .

- Anti-Cancer Activity : In vitro studies using breast cancer cell lines showed that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting its role as a potential anti-cancer agent .

- Anxiolytic Properties : Animal models demonstrated that administration of this compound resulted in decreased anxiety-like behaviors in behavioral tests, supporting its potential use in treating anxiety disorders .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate a favorable safety margin; however, further investigations are needed to fully characterize its toxicity and side effects.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (LC-MS) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12 h | 65-70 | >95% | |

| Reductive Amination | NaBH₃CN, MeOH, RT, 24 h | 50-60 | 90% |

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

Key characterization techniques include:

- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8-7.2 ppm for fluorophenyl) and ethylamine protons (δ 2.8-3.2 ppm for CH₂NH₂). Compare with literature data for analogous compounds (e.g., 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine ).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₉H₁₁FNO: 168.08) and fragmentation patterns .

Q. Table 2: Typical Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H-NMR (CDCl₃) | δ 6.9 (m, Ar-H), δ 3.1 (t, CH₂NH₂) | |

| IR (KBr) | 3280 cm⁻¹ (N-H), 1215 cm⁻¹ (C-F) | |

| HRMS | [M+H]⁺ 168.0825 (C₉H₁₁FNO) |

Advanced: What in vitro assays are suitable for studying its bioactivity?

Methodological Answer:

Focus on receptor-binding assays and functional studies:

- Dopamine/Serotonin Receptor Binding : Use radioligand displacement assays (e.g., [³H]spiperone for D₂/D₃ receptors) .

- Transporters : Evaluate equilibrative nucleoside transporter (ENT) modulation via nucleoside uptake inhibition assays .

- Cellular Toxicity : Assess viability in HEK-293 or SH-SY5Y cells using MTT assays (IC₅₀ determination) .

Q. Key Considerations :

- Include positive controls (e.g., known antagonists like A-987306 for dopamine receptors ).

- Validate selectivity using receptor-subtype-specific cell lines .

Advanced: How to address contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. Mitigate via:

Replicate Experiments : Use standardized protocols (e.g., identical cell lines, ligand concentrations) .

Structural Validation : Compare with analogs (e.g., 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine) to isolate substituent effects .

Meta-Analysis : Pool data from multiple studies (e.g., receptor binding Kᵢ values) to identify trends .

Example : Discrepancies in ENT inhibition may stem from differences in nucleoside analog purity or transporter isoform expression .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

Use molecular docking and dynamics simulations:

Target Selection : Prioritize receptors with known ethanamine interactions (e.g., 5-HT₂A, dopamine D₃) .

Docking Tools : AutoDock Vina or Schrödinger Suite to model ligand-receptor binding poses .

ADMET Prediction : Estimate pharmacokinetics (e.g., BBB permeability, metabolic stability) using SwissADME or QikProp .

Validation : Cross-check computational results with experimental IC₅₀/Kᵢ values from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.